1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O/c1-10-5-2-3-8-13(10)16-20-17(25-22-16)14-15(19)24(23-21-14)12-7-4-6-11(18)9-12/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGELWNLNCXPSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring can be formed through a [3+2] cycloaddition reaction between azides and alkynes, often catalyzed by copper (CuAAC reaction).
Coupling Reactions: The final step involves coupling the oxadiazole and triazole intermediates with the appropriate substituted phenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule, such as nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Structure
The compound features a unique structure that combines a triazole ring with an oxadiazole moiety. This structural diversity contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been demonstrated through various assays, including cytotoxicity tests against glioblastoma cell lines. In vitro studies have shown that derivatives of oxadiazoles can inhibit tumor growth by disrupting cellular processes essential for cancer cell survival .
- Case Study : A study synthesized several oxadiazole derivatives and evaluated their anticancer efficacy against the LN229 glioblastoma cell line. The results indicated that specific compounds led to significant apoptosis and reduced viability of cancer cells .
Antidiabetic Potential
The compound's structural features also suggest potential antidiabetic properties:
- In Vivo Studies : Research involving genetically modified Drosophila melanogaster models demonstrated that certain derivatives significantly lowered glucose levels, indicating potential for managing diabetes .
Antimicrobial Activity
The presence of both triazole and oxadiazole rings in the compound enhances its antimicrobial properties:
- Antibacterial and Antifungal Properties : Studies have shown that similar compounds exhibit activity against various bacterial strains and fungi. For example, compounds with oxadiazole moieties were tested against Mycobacterium smegmatis and Candida albicans, showing promising results in inhibiting growth .
Molecular Docking Studies
Molecular docking simulations have been employed to understand the interaction of this compound with biological targets. These studies help predict binding affinities and elucidate the mechanisms by which these compounds exert their biological effects.
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of synthesized derivatives have been evaluated to ensure their suitability for further development as therapeutic agents. Most compounds adhered to Lipinski's rule of five, suggesting favorable pharmacokinetic properties .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Electronic Effects
- In contrast, E595-0298’s methoxy group (electron-donating) may enhance solubility but reduce membrane permeability .
- The 2-methylphenyl substituent on the oxadiazole ring contributes to lipophilicity, which could improve blood-brain barrier penetration compared to 892777-63-8 ’s polar dimethoxyphenyl group .
Heterocyclic Core Variations
- highlights that 1,2,4-triazole derivatives exhibit tautomerism, which can modulate biological activity. The target compound’s rigid triazole-oxadiazole framework may limit tautomeric flexibility compared to simpler triazoles .
Biological Activity
The compound 1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both triazole and oxadiazole moieties. These structural features are known for their diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 364.82 g/mol. The presence of the chlorophenyl and methylphenyl groups enhances its lipophilicity and may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The oxadiazole scaffold has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) . The incorporation of the triazole moiety may enhance interaction with these targets.
- Antimicrobial Properties : Compounds containing oxadiazole derivatives have demonstrated significant antibacterial and antifungal activities against various pathogens .
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance:
- Cytotoxicity : The compound exhibited cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values indicating potent activity .
- Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways .
Antimicrobial Activity
Research indicates that derivatives similar to this compound possess broad-spectrum antimicrobial properties:
- Bacterial Inhibition : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .
Case Studies and Research Findings
Several research articles have reported on the biological activities of compounds related to this compound:
| Study | Findings |
|---|---|
| Deshmukh et al. (2011) | Reported antimicrobial activity against various bacterial strains using oxadiazole derivatives. |
| Murty et al. (2014) | Highlighted antitumor properties of similar oxadiazole compounds with notable cytotoxicity against cancer cell lines. |
| Zhang et al. (2011) | Demonstrated binding affinity of oxadiazole derivatives to enzyme active sites, enhancing their therapeutic potential. |
Q & A
Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?
The synthesis of this compound involves multi-step heterocyclic coupling. A general approach includes:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ at 90°C for 3 hours, as described for analogous thiadiazole systems) .
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, using 3-chlorophenyl azide and a pre-synthesized oxadiazole-alkyne intermediate .
- Purification : Recrystallization from DMSO/water (2:1) or column chromatography for intermediates .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- X-ray crystallography : Used to resolve planar conformations of triazole/oxadiazole rings and substituent orientations. For example, dihedral angles between aryl groups and heterocyclic cores (e.g., 2.3° deviation in similar triazole derivatives) confirm steric interactions .
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., 3-chlorophenyl protons at δ 7.2–7.8 ppm, methylphenyl groups at δ 2.4–2.6 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₁₈H₁₄ClN₆O expected m/z: 385.08) .
Advanced Research Questions
Q. How can reaction yields be optimized during oxadiazole-triazole coupling?
- Catalyst screening : Use Cu(I) catalysts (e.g., CuBr with TBTA ligand) to enhance CuAAC efficiency (>90% yield reported for analogous triazoles) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Byproduct mitigation : Add molecular sieves to absorb HCl generated during cyclization, minimizing side reactions .
Q. What strategies address contradictory bioactivity data in analogs with similar substituents?
- Substituent effects : Electron-withdrawing groups (e.g., -Cl on phenyl) enhance membrane permeability but may reduce target binding affinity. Compare logP values (e.g., Cl-substituted analogs: logP ~3.5 vs. methyl-substituted: logP ~2.8) to correlate hydrophobicity with activity .
- Conformational analysis : X-ray data (e.g., planar triazole rings vs. twisted oxadiazoles) reveal steric clashes that impact ligand-receptor interactions .
- Dose-response profiling : Use IC₅₀ variability assays (e.g., ±10% error margins) to distinguish true activity from assay noise .
Q. How can computational methods resolve structural ambiguities in regiochemistry?
- DFT calculations : Predict thermodynamic stability of regioisomers (e.g., 1,2,3-triazole vs. 1,2,4-triazole) by comparing Gibbs free energy (ΔG) .
- Molecular docking : Simulate binding poses with target proteins (e.g., kinases) to identify favored substitution patterns .
- Vibrational spectroscopy : IR/Raman spectra differentiate tautomers (e.g., 1,2,4-triazol-5-amine vs. 1,2,4-triazol-3-amine) via N-H stretching frequencies (~3400 cm⁻¹ vs. ~3300 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
